ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate
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Overview
Description
Ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate typically involves multiple steps. One common method includes the Baeyer-Villiger oxidation of a racemic cycloadduct derived from dichloroketene and dimethylfulvene. This reaction produces a lactone, which is then opened with a suitable amine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate: A similar compound with a hexahydro structure.
6a-methoxy-3a-prop-2-enyl-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan: Another related compound with a prop-2-enyl group.
Uniqueness
Ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-14-9(12)10-5-4-6-11(10,13-2)15-8-7-10/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVGUIKHBQZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1(OCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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